methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the heterocyclic rings.
Reduction: Typically targets the nitro or carbonyl groups if present.
Substitution: Commonly occurs at the amino or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide
Uniqueness
Methyl 2-[(5-{3-aminothieno[2,3-b]pyridin-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate stands out due to its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15N5O2S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15N5O2S2/c1-3-19-12(17-18-14(19)22-7-9(20)21-2)11-10(15)8-5-4-6-16-13(8)23-11/h4-6H,3,7,15H2,1-2H3 |
InChI Key |
ZPJHTWGQKJCEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=C(C3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
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